Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of benzoic acid derivatives with 2,5-dioxo-1-pyrrolidinyl esters. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester has diverse applications in scientific research due to its unique chemical properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential drug candidate in preclinical studies.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester: shares similarities with other benzoic acid derivatives and pyrrolidinyl esters.
Benzoic acid, 4-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester: Similar structure but with a different position of the methoxymethoxy group.
Benzoic acid, 3-(ethoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester: Similar structure but with an ethoxymethoxy group instead of methoxymethoxy.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. These properties make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(methoxymethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-18-8-19-10-4-2-3-9(7-10)13(17)20-14-11(15)5-6-12(14)16/h2-4,7H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIYZAUMTKIFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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